REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.P.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:17][C:18]([CH3:20])=[O:19]>C(Cl)C=CC1C=CC=CC=1.[Pd]>[O:19]=[C:18]([CH3:20])[CH2:17][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
137.6 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
24.5 mg
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
Cs2CO3
|
Quantity
|
651.9 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
palladium cinnamyl chloride
|
Quantity
|
7.9 mg
|
Type
|
catalyst
|
Smiles
|
C(C=CC1=CC=CC=C1)Cl.[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction is carried out in the same manner as the reaction in example 3
|
Type
|
CUSTOM
|
Details
|
at 90° C.
|
Type
|
CUSTOM
|
Details
|
for 12 h
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC1=CC=C(C#N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127.6 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |